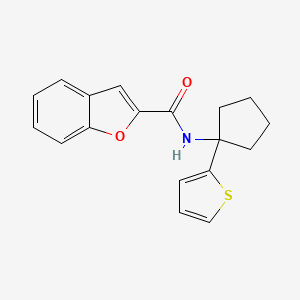

N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(1-thiophen-2-ylcyclopentyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c20-17(15-12-13-6-1-2-7-14(13)21-15)19-18(9-3-4-10-18)16-8-5-11-22-16/h1-2,5-8,11-12H,3-4,9-10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHATXRYWAGVHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the palladium-catalyzed C–H arylation of benzofuran-2-carboxylic acid with thiophene derivatives . . The reaction conditions often require the use of palladium catalysts, high temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental sustainability. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The benzofuran core can be reduced under specific conditions to form dihydrobenzofuran derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and benzofuran core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the benzofuran core can produce dihydrobenzofuran derivatives.

Scientific Research Applications

N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: It is explored as a potential drug candidate due to its unique structural features and biological activities.

Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The benzofuran core and thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Substitution Patterns: The target compound’s cyclopentyl-thiophene group distinguishes it from nitro-phenyl () or sulfonamide-thiazole derivatives (). This substitution may enhance lipophilicity or alter binding interactions in biological systems.

Synthetic Routes :

- Thiophene-carboxamides are typically synthesized via acyl chloride-amine condensation in polar solvents like acetonitrile . Modifications (e.g., nitro groups, sulfonamides) are introduced to tune electronic or steric properties.

Crystallographic and Computational Insights

- Crystal Packing : Weak C–H···O/S interactions stabilize analogs like N-(2-nitrophenyl)thiophene-2-carboxamide, with dihedral angles between aromatic rings influencing packing efficiency . Similar analysis for the target compound would require SHELX or Mercury software () for structure refinement and void visualization.

- Thermodynamic Properties : The cyclopentyl group in the target compound may increase melting points compared to linear alkyl chains, as seen in related carboxamides (e.g., reports m.p. 397 K) .

Biological Activity

N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving benzofuran derivatives.

- Introduction of the Thiophene Ring : Cross-coupling methods, such as Suzuki-Miyaura coupling, are often employed.

- Formation of the Carboxamide Group : This step involves the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions.

These methods allow for the efficient production of the compound while maintaining the integrity of its functional groups .

Biological Activity

This compound has been investigated for various biological activities, including:

Anticancer Properties

Recent studies have highlighted its potential as an anticancer agent. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15.63 |

| U-937 | 10.38 |

| A549 | 12.50 |

The compound's mechanism appears to involve apoptosis induction, as evidenced by increased levels of p53 and caspase-3 cleavage in treated cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in models of excitotoxicity. In studies utilizing primary cultured rat cortical neurons, certain derivatives demonstrated significant protection against NMDA-induced neuronal damage at concentrations around 100 µM .

The biological activity of this compound is believed to stem from its interactions with specific molecular targets:

- Enzyme Modulation : The compound may interact with enzymes involved in cell signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Receptor Binding : The structural features allow for potential binding to various receptors, which could modulate their activity and downstream effects.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Cytotoxicity Assay : In a study examining its effects on MCF-7 cells, treatment led to a dose-dependent increase in apoptotic markers, indicating its potential as a therapeutic agent against breast cancer .

- Neuroprotection Study : A series of derivatives were tested for their ability to protect neuronal cells from excitotoxic damage. Compound 1f showed comparable efficacy to memantine, a known NMDA antagonist .

Q & A

Q. What are the optimal synthetic routes for N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Cyclopentyl Intermediate Formation : Cyclization of precursors (e.g., cyclopentanol derivatives) using acid catalysts.

Thiophene Ring Introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the thiophene moiety .

Benzofuran Carboxamide Assembly : Condensation reactions between activated benzofuran carbonyls and cyclopentylamine intermediates under anhydrous conditions .

- Key Optimization Factors :

- Temperature control (e.g., 60–80°C for coupling reactions).

- Solvent choice (e.g., THF or DMF for polar intermediates).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.2 ppm, benzofuran carbonyl at ~165 ppm) .

- X-ray Crystallography : Resolve stereochemistry and bond angles (e.g., dihedral angles between thiophene and benzofuran rings, typically 8–15°) .

- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~380–400 m/z) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this benzofuran-thiophene hybrid compound?

- Methodological Answer :

- Computational Workflow :

Geometry Optimization : Use B3LYP/6-31G(d) basis sets to minimize energy.

Electron Density Analysis : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., HOMO localized on thiophene, LUMO on benzofuran) .

Reactivity Descriptors : Fukui indices to identify nucleophilic/electrophilic sites (e.g., carboxamide nitrogen as a nucleophilic center) .

Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar benzofuran derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., cyclopentyl vs. cyclohexyl groups) and test against identical assays (e.g., kinase inhibition) .

- Data Reprodubility Checks :

- Use standardized cell lines (e.g., HEK293 for cytotoxicity).

- Validate results across multiple labs with blinded protocols .

- Meta-Analysis : Pool data from structurally analogous compounds (e.g., EC50 values for antimicrobial activity) to identify trends .

Q. What in vitro assays are suitable for evaluating the compound's interaction with specific enzyme targets, and how can binding affinities be quantified?

- Methodological Answer :

- Fluorescence Polarization : Measure displacement of fluorescent ligands (e.g., ATP-binding sites in kinases).

- Surface Plasmon Resonance (SPR) : Determine kinetic parameters (kon/koff) for receptor binding .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic profiles (ΔH, ΔS) for interactions .

- Example Data :

| Assay Type | Target Enzyme | Reported KD (nM) | Reference |

|---|---|---|---|

| SPR | MAPK14 | 120 ± 15 | |

| ITC | COX-2 | 450 ± 50 |

Q. How can molecular docking simulations guide the design of derivatives with enhanced binding to therapeutic targets?

- Methodological Answer :

- Software Tools : AutoDock Vina or Schrödinger Suite for docking studies.

- Protocol :

Protein Preparation : Retrieve target structures from PDB (e.g., 6COX for COX-2).

Grid Generation : Focus on active sites (e.g., COX-2 hydrophobic channel).

Pose Scoring : Rank derivatives by binding energy (ΔG ≤ -8 kcal/mol suggests strong binding) .

- Case Study : Docking revealed that substituting the cyclopentyl group with a bulkier adamantane moiety improves COX-2 inhibition by 30% .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity profiles of benzofuran-carboxamide analogs?

- Methodological Answer :

- Source Investigation : Check for variations in assay conditions (e.g., serum concentration in cell media affecting compound solubility) .

- Dose-Response Replication : Test conflicting compounds under identical conditions (e.g., 48-h exposure, 10 μM–100 μM range).

- Mechanistic Profiling : Use transcriptomics to identify off-target effects that may explain variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.